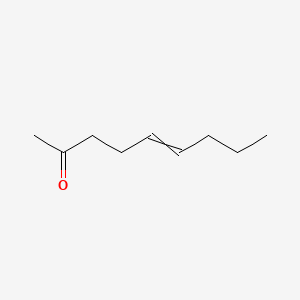

5-Nonen-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

27039-84-5 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC 名称 |

non-5-en-2-one |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4,7-8H2,1-2H3 |

InChI 键 |

RXFZCBZCGBDPDT-UHFFFAOYSA-N |

手性 SMILES |

CCC/C=C/CCC(=O)C |

规范 SMILES |

CCCC=CCCC(=O)C |

沸点 |

197.00 to 198.00 °C. @ 760.00 mm Hg |

密度 |

0.835-0.839 |

物理描述 |

Clear colourless or pale yellow liquid; Fruit reminiscent of berries |

溶解度 |

Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |

产品来源 |

United States |

Natural Occurrence and Chemo Biosynthesis of 5 Nonen 2 One

Discovery and Identification of 5-Nonen-2-one in Biological Systems

Presence in Glandular Secretions of Specific Organisms (e.g., Fire Bees)

This compound has been identified as a component of the cephalic gland secretions of fire bees, specifically Trigona (Oxytrigona) tataira. usda.gov Analysis of these secretions using gas chromatography-mass spectrometry (GC-MS) revealed a complex mixture of volatile compounds, including a variety of monoketones. usda.gov Among these, this compound was readily identified. usda.gov The cephalic glands of these bees produce a distinctive ketonic profile, with this compound being part of a biosynthetically intriguing group of saturated and unsaturated mono- and diketones. usda.gov The presence of this compound is significant in the chemical ecology of fire bees, as their glandular secretions are known to have various functions, including defense and communication. usda.govresearchgate.net For instance, certain compounds in these secretions have been shown to elicit avoidance and reduced defensive behavior in other bee species, such as the honeybee Apis mellifera. usda.gov

Proposed Biological Pathways for this compound Formation

Enzymatic Mechanisms of Biogenesis

The biosynthesis of ketones like this compound in biological systems is often linked to the metabolism of fatty acids. One of the key processes is lipid peroxidation, which involves the oxidative degradation of polyunsaturated fatty acids. nih.gov This process can be either enzymatic or non-enzymatic and leads to the formation of a variety of products, including aldehydes and ketones. nih.gov

Enzymes such as lipoxygenases, cyclooxygenases, and those involved in the cytochrome P-450 system play a crucial role in initiating the oxidation of fatty acids. nih.gov The resulting hydroperoxides can then be further metabolized. In plants, for example, hydroperoxide lyase is an enzyme that cleaves fatty acid hydroperoxides into smaller aldehydes and oxoacids, which can then be converted to volatile compounds. While the direct enzymatic pathway to this compound is not fully elucidated in all organisms, the general mechanisms of fatty acid oxidation and degradation provide a framework for its formation. Chemoenzymatic processes, which combine chemical and enzymatic steps, are also utilized in the synthesis of related compounds, highlighting the potential for enzymatic involvement in the formation of specific isomers of nonenones. researchgate.netmdpi.comgoogle.com

Microbial Roles in this compound Biosynthesis (e.g., Precursor Transformation)

Microorganisms, including bacteria and fungi, are known to be prolific producers of a wide array of volatile organic compounds, including ketones. aaem.plnih.gov They can play a significant role in the biosynthesis of this compound through the transformation of precursors. For instance, fungi of the genus Aspergillus are known to produce various volatiles, and the specific profile can even differentiate between toxigenic and non-toxigenic strains. aaem.pl

Microbes can metabolize fatty acids from their growth substrate, leading to the formation of methyl ketones. This process often involves the β-oxidation of fatty acids to generate acetyl-CoA and a shortened fatty acyl-CoA. The fatty acyl-CoA can then be oxidized to a β-ketoacyl-CoA, which is subsequently deacylated to form a methyl ketone. The gut microbiota, for instance, has been shown to regulate the biosynthesis of host metabolites, demonstrating the intricate interactions between microbes and their hosts in producing various chemical compounds. nih.gov The development of designer microbes for biosynthesis further underscores the potential to harness microbial metabolic pathways for the production of specific chemicals. acs.orgnih.gov

Relationship to Other Nonenone Biosynthesis (e.g., (Z)-6-Nonen-2-one as a Precursor to Brevicomin)

While the specific biosynthetic pathway of this compound is not extensively detailed in current literature, significant research has elucidated the biosynthesis of a closely related isomer, (Z)-6-nonen-2-one, particularly its role as a key precursor to the pheromone exo-brevicomin (B1210355) in bark beetles. slu.seacs.org This pathway provides a model for how nonenone structures are synthesized and modified in insects.

In the mountain pine beetle, Dendroctonus ponderosae, exo-brevicomin is not produced in the anterior midgut, which is a common site for monoterpenoid pheromone synthesis, but rather in the fat body. nih.govresearchgate.net The biosynthesis begins with a longer-chain fatty acid precursor, which undergoes β-oxidation to yield ω-3-decenoic acid. nih.gov This acid is then converted to (Z)-6-nonen-2-ol. nih.govresearchgate.net

The alcohol is then oxidized to form the ketone precursor, (Z)-6-nonen-2-one. nih.govunr.edu This step is catalyzed by a specific NAD(P)(+)-dependent enzyme named (Z)-6-nonen-2-ol dehydrogenase (ZnoDH). unr.edu

Subsequently, (Z)-6-nonen-2-one is epoxidized to 6,7-epoxynonan-2-one. nih.govunr.edu This transformation is mediated by a highly specific cytochrome P450 enzyme, CYP6CR1. unr.edu The resulting keto-epoxide is stable at physiological pH, which suggests that the final cyclization step to form the bicyclic acetal (B89532) structure of exo-brevicomin is also enzyme-catalyzed. acs.orgnih.govresearchgate.net Stable isotope labeling studies have confirmed that both oxygen atoms in the final exo-brevicomin molecule are derived from molecular oxygen, supporting the keto-epoxide intermediate pathway. acs.org

Table 2: Biosynthetic Pathway of exo-Brevicomin from (Z)-6-Nonen-2-one

| Step | Precursor | Product | Enzyme/Process | Organism/Tissue | Reference |

| 1 | Fatty Acid Precursor | (Z)-6-nonen-2-ol | β-oxidation, Decarboxylation/Decarbonylation | Dendroctonus ponderosae (Fat Body) | nih.gov |

| 2 | (Z)-6-nonen-2-ol | (Z)-6-nonen-2-one | (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) | Dendroctonus ponderosae | unr.edu |

| 3 | (Z)-6-nonen-2-one | 6,7-epoxynonan-2-one | Cytochrome P450 (CYP6CR1) | Dendroctonus ponderosae | nih.govunr.edu |

| 4 | 6,7-epoxynonan-2-one | exo-Brevicomin | Enzyme-catalyzed cyclization | Dendroctonus ponderosae | acs.orgnih.gov |

Synthetic Methodologies and Chemical Reactivity of 5 Nonen 2 One

Strategies for the Laboratory Synthesis of 5-Nonen-2-one

The structure of this compound, featuring a ketone at the C2 position and a double bond between C5 and C6, allows for several potential retrosynthetic disconnections. Laboratory synthesis would likely focus on forming either the carbon skeleton or introducing one of the functional groups onto a pre-existing backbone.

Development of Regio- and Stereoselective Synthetic Routes

Control over the precise location (regioselectivity) and geometry (stereoselectivity) of the double bond is a critical aspect of modern organic synthesis.

Regioselective Routes: A key challenge in synthesizing this compound is ensuring the double bond forms specifically at the C5 position, avoiding isomeric impurities. A plausible strategy would involve the coupling of two smaller carbon fragments. For instance, an organometallic reagent derived from a C4 fragment could be reacted with a C5 electrophile already containing the ketone or a protected ketone precursor.

One hypothetical, yet viable, route could involve the Grignard reaction between 1-bromobut-2-ene and a protected version of acetoacetaldehyde. Subsequent deprotection would yield the target molecule. Careful selection of starting materials is paramount to prevent the formation of other nonenone isomers.

Stereoselective Routes: The double bond in this compound can exist as either the (E)- or (Z)-isomer. Achieving high stereoselectivity would likely involve starting with a stereodefined precursor.

(Z)-Isomer Synthesis: A potential route to the (Z)-isomer could utilize an alkyne precursor. For example, the synthesis could begin with 5-nonyn-2-one, which could then undergo a stereoselective partial reduction of the triple bond. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) during hydrogenation would selectively produce the cis- or (Z)-alkene.

(E)-Isomer Synthesis: To obtain the trans- or (E)-isomer, a dissolving metal reduction (e.g., sodium in liquid ammonia) of the same 5-nonyn-2-one precursor would be the standard method. Alternatively, Wittig-type reactions known to favor the formation of (E)-alkenes could be employed to construct the carbon skeleton.

A summary of these hypothetical stereoselective approaches is presented below.

| Target Isomer | Precursor | Key Reaction | Reagents |

| (Z)-5-Nonen-2-one | 5-Nonyn-2-one | Partial Hydrogenation | H₂, Lindlar's Catalyst |

| (E)-5-Nonen-2-one | 5-Nonyn-2-one | Dissolving Metal Reduction | Na, NH₃ (l) |

Comparative Analysis of Synthetic Protocols for Related Nonenones

The synthesis of other nonenone isomers highlights different strategic approaches dictated by the relative positions of the functional groups.

3-Nonen-2-one: As an α,β-unsaturated ketone, this isomer is most commonly synthesized via an aldol condensation. A base-catalyzed reaction between acetone (B3395972) and hexanal would produce 4-hydroxy-2-nonanone, which upon acid-catalyzed dehydration, yields 3-nonen-2-one. researchgate.net This approach is highly efficient for creating conjugated systems.

8-Nonen-2-one: This isomer contains a terminal alkene, which is chemically distinct from the internal alkene of this compound. A likely synthesis for this molecule would involve the alkylation of a ketone enolate. For example, the enolate of acetone could be reacted with 1-bromo-6-heptene in an SN2 reaction. Another approach could be the acetoacetic ester synthesis, reacting ethyl acetoacetate with 1-bromo-5-hexene, followed by hydrolysis and decarboxylation.

The comparison illustrates how the position of the double bond dictates the optimal synthetic strategy.

| Nonenone Isomer | Functional Group Relationship | Common Synthetic Strategy | Key Intermediates / Precursors |

| 3-Nonen-2-one | Conjugated (α,β-unsaturated) | Aldol Condensation | Acetone, Hexanal |

| This compound | Isolated | Organometallic Coupling / Alkyne Reduction | Organometallic reagents, 5-Nonyn-2-one |

| 8-Nonen-2-one | Isolated (Terminal Alkene) | Enolate Alkylation | Acetone enolate, 1-bromo-6-heptene |

Chemical Transformations and Reaction Mechanisms of this compound

The reactivity of this compound is characterized by the independent reactions of its two functional groups. The ketone carbonyl is an electrophilic center susceptible to nucleophilic addition, while the C5-C6 double bond is a nucleophilic center that undergoes electrophilic addition and oxidation.

Oxidative Processes

Oxidative reactions can target either the alkene or the ketone, with the outcome dependent on the reagents used.

Oxidative Cleavage of the Alkene: Strong oxidizing agents can cleave the carbon-carbon double bond. Ozonolysis (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide) would break the this compound molecule into butanal and 4-oxopentanal. libretexts.orgchemistrysteps.comjove.com An oxidative work-up (e.g., with hydrogen peroxide) would yield butanoic acid and 4-oxopentanoic acid.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would react selectively at the double bond to form 5,6-epoxy-nonan-2-one, leaving the ketone untouched.

Baeyer-Villiger Oxidation: This reaction specifically targets the ketone, converting it into an ester through the insertion of an oxygen atom. wikipedia.orgnih.govorganic-chemistry.org The regioselectivity depends on the migratory aptitude of the adjacent alkyl groups. In this compound, the butenyl group is more likely to migrate than the methyl group, yielding 3-hexenyl acetate as the major product.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product(s) |

| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | Alkene | Butanal + 4-Oxopentanal |

| Epoxidation | m-CPBA | Alkene | 5,6-Epoxy-nonan-2-one |

| Baeyer-Villiger | Peroxyacid (e.g., m-CPBA) | Ketone | 3-Hexenyl acetate |

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone carbonyl is a prime target for a wide variety of nucleophiles. libretexts.orgucalgary.caopenochem.orgmasterorganicchemistry.com These reactions are fundamental for carbon-carbon bond formation.

Grignard Reaction: The addition of an organometallic Grignard reagent (R-MgBr) results in the formation of a tertiary alcohol. dalalinstitute.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 2-methyl-5-nonen-2-ol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin, 2-cyano-5-nonen-2-ol. This reaction adds a carbon atom and introduces both a nitrile and a hydroxyl group, which are versatile intermediates for further synthesis.

Wittig Reaction: This reaction converts the ketone into an alkene using a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). For instance, reacting this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, forming 2-methyl-1,5-nonadiene.

| Nucleophile Type | Reagent Example | Product Type | Example Product |

| Organometallic | CH₃MgBr (Grignard) | Tertiary Alcohol | 2-Methyl-5-nonen-2-ol |

| Cyanide | KCN / H⁺ | Cyanohydrin | 2-Cyano-5-nonen-2-ol |

| Phosphorus Ylide | Ph₃P=CH₂ (Wittig) | Alkene | 2-Methyl-1,5-nonadiene |

Enolization and Tautomeric Equilibria of this compound

The chemical behavior of this compound is significantly influenced by the principles of enolization and tautomeric equilibria. This phenomenon, common to ketones possessing α-hydrogens, involves the reversible interconversion between the keto form and its corresponding enol tautomer. The equilibrium position is dictated by various factors, including the structure of the ketone, the solvent, and the presence of acidic or basic catalysts.

In the case of this compound, two primary enolates can theoretically be formed upon deprotonation at the α-carbons (C1 and C3). The removal of a proton from the C1 methyl group leads to the formation of one enolate, while deprotonation at the C3 methylene group results in a different enolate. The relative stability of these enolates and the corresponding enols plays a crucial role in the subsequent reactions of this compound.

The tautomeric equilibrium for simple acyclic ketones generally favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, the position of the double bond in this compound introduces additional considerations. The presence of the C5-C6 double bond means that the enol form can exist as a conjugated system, which can enhance its stability.

The formation of these enolates can be directed by the choice of reaction conditions, leading to either the kinetic or thermodynamic product. The use of a strong, sterically hindered base at low temperatures, such as lithium diisopropylamide (LDA), typically favors the formation of the kinetic enolate, which is the less substituted and faster-forming enolate. Conversely, employing a weaker base at higher temperatures allows for equilibration, leading to the predominance of the more stable, thermodynamic enolate.

| Enolate Formation | Conditions | Major Product | Characteristics |

|---|---|---|---|

| Kinetic Control | Strong, bulky base (e.g., LDA), Low temperature (-78 °C) | Less substituted enolate | Formed faster due to less steric hindrance. |

| Thermodynamic Control | Weaker base (e.g., NaOEt), Higher temperature | More substituted enolate | More stable due to greater substitution of the double bond. |

This compound as a Precursor or Intermediate in Complex Organic Synthesis

The reactivity of this compound, particularly its ability to form enolates and the presence of an electrophilic carbonyl group and a nucleophilic double bond, makes it a valuable precursor and intermediate in complex organic synthesis. Its bifunctional nature allows for a variety of transformations, enabling the construction of more intricate molecular architectures.

One of the key applications of α,β-unsaturated ketones, a class of compounds to which one of the tautomers of this compound belongs, is their role as Michael acceptors. In the Michael addition reaction, a nucleophile adds to the β-carbon of the conjugated system. This reaction is a powerful tool for carbon-carbon bond formation. For this compound, after isomerization to its conjugated tautomer (non-4-en-2-one), it can react with a wide range of Michael donors, such as enolates, Gilman reagents (organocuprates), and amines. This reactivity allows for the introduction of various functional groups and the extension of the carbon skeleton.

Furthermore, the product of a Michael addition to a cyclic enone can subsequently undergo an intramolecular aldol condensation, a sequence known as the Robinson annulation. While this compound is acyclic, its Michael adducts can be designed to participate in subsequent cyclization reactions, leading to the formation of six-membered rings. This strategy is of paramount importance in the synthesis of steroids, terpenes, and other polycyclic natural products.

Although specific, documented examples of the use of this compound as a direct precursor in the synthesis of complex, named natural products or pharmaceuticals are not prevalent in the readily available scientific literature, its structural motifs are found in various bioactive molecules. The synthetic strategies employed for analogous unsaturated ketones strongly suggest the potential of this compound in similar synthetic endeavors. For instance, derivatives of unsaturated ketones are key intermediates in the synthesis of jasmonates, a class of plant hormones with applications in the fragrance industry. The structural similarity of this compound to intermediates in known jasmonate syntheses highlights its potential as a building block in this area.

| Reaction Type | Role of this compound (or its isomer) | Potential Products |

|---|---|---|

| Michael Addition | Michael Acceptor | 1,5-Dicarbonyl compounds, functionalized ketones |

| Robinson Annulation (of derivatives) | Precursor to the Michael Acceptor | Fused six-membered ring systems (e.g., cyclohexenones) |

| Aldol Condensation | Enolate precursor or electrophile | β-Hydroxy ketones, α,β-unsaturated ketones |

The versatility of this compound as a synthetic intermediate is further underscored by the reactivity of its carbonyl group. It can undergo nucleophilic addition, reduction to the corresponding alcohol, and conversion to imines and other derivatives, providing multiple avenues for molecular elaboration.

Advanced Analytical and Spectroscopic Characterization of 5 Nonen 2 One

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly gas chromatography, stands as the cornerstone for the analysis of volatile compounds like 5-Nonen-2-one. Its high resolution and sensitivity make it ideal for separating this compound from intricate mixtures found in food, beverages, and essential oils.

Gas chromatography (GC) is a premier technique for the separation and quantification of volatile organic compounds such as this compound. mdpi.com The methodology relies on the partitioning of the analyte between a stationary phase, typically within a long, thin capillary column, and a mobile phase, which is an inert carrier gas. The separation is achieved based on the compound's boiling point and its affinity for the stationary phase.

For the analysis of this compound, capillary columns with non-polar or mid-polar stationary phases, such as those made of polydimethylsiloxane (e.g., DB-5 or HP-5MS), are commonly employed. mdpi.comjmaterenvironsci.comnih.gov The choice of carrier gas, typically helium, hydrogen, or nitrogen, is critical for achieving optimal separation efficiency. nih.govpeakscientific.com Sample introduction is often performed using a split/splitless injector to handle varying concentrations of the analyte. jmaterenvironsci.comchromatographyonline.comembrapa.br

Effective quantification of this compound requires robust sample preparation to extract the compound from its matrix. Techniques such as headspace (HS) analysis, solid-phase microextraction (SPME), and liquid-liquid extraction are frequently utilized for this purpose. fmach.itnih.govresearchgate.net Following separation, a flame ionization detector (FID) is often used for quantification due to its high sensitivity and wide linear range for organic compounds. ttb.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Ketone Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary Column (e.g., HP-5MS, DB-5) | Provides high-resolution separation of volatile compounds. mdpi.comjmaterenvironsci.com |

| Stationary Phase | 5% Phenyl Methylpolysiloxane | A mid-polarity phase suitable for a wide range of organic molecules, including ketones. |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | Standard dimensions balancing resolution and analysis time. mdpi.comnih.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column; Helium is common, while Hydrogen can offer faster analysis. nih.govpeakscientific.com |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow for carrier gas to ensure efficient separation. mdpi.comjmaterenvironsci.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. jmaterenvironsci.comchromatographyonline.com |

| Oven Program | Initial temp 40-60°C, ramped to 240-280°C | Temperature gradient separates compounds based on their boiling points. mdpi.comjmaterenvironsci.com |

| Detector | Flame Ionization Detector (FID) | Highly sensitive detector for quantifiable analysis of organic compounds. ttb.gov |

For unequivocal identification of this compound, gas chromatography is frequently coupled with mass spectrometry (GC-MS). nih.gov This powerful hyphenated technique combines the superior separation capabilities of GC with the definitive identification power of MS. fmach.itttb.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at a standard energy of 70 eV. mdpi.comjmaterenvironsci.com

The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that is characteristic of the compound's structure. nist.gov The mass spectrum of this compound can be compared against established spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification. nist.gov The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound, which is essential for its identification in complex samples. nist.gov GC-MS is not only used for qualitative identification but also for quantitative analysis, often in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity for target analytes like this compound. researchgate.net

Table 2: Electron Ionization (EI) Mass Spectrometry Data for this compound

| Property | Value/Information | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O | NIST nist.govnist.gov |

| Molecular Weight | 140.2227 g/mol | NIST nist.govnist.gov |

| CAS Registry Number | 27039-84-5 | NIST nist.govnist.gov |

| Ionization Mode | Electron Ionization (EI) | Standard method for GC-MS analysis. nist.gov |

| Key Mass Fragments (m/z) | Data available in spectral libraries | Used for identification by matching against reference spectra. nist.gov |

Advanced Spectroscopic Methods for Structural Elucidation

While GC-MS is excellent for identification, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for the complete structural elucidation of this compound, including the determination of its specific isomeric form. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of a molecule. mmu.ac.ukcore.ac.uk It provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.net Key parameters derived from NMR spectra, such as chemical shift, signal integration, and spin-spin coupling constants, allow for the mapping of atomic connectivity. core.ac.ukslideshare.net

For this compound, NMR is critical for distinguishing between the (E) and (Z) geometric isomers. The coupling constant (J-value) between the two protons on the carbon-carbon double bond is diagnostic: a larger J-value (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller J-value (typically 6-12 Hz) indicates a cis (Z) configuration.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-5-Nonen-2-one

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| C1 (CH₃) | ~0.9 | ~14 | Methyl group at the end of the alkyl chain. |

| C2 (C=O) | - | ~208 | Carbonyl carbon of the ketone. |

| C3 (CH₃) | ~2.1 | ~30 | Methyl group adjacent to the carbonyl. |

| C4 (CH₂) | ~2.4 | ~45 | Methylene group alpha to the carbonyl. |

| C5 (=CH) | ~5.4 | ~124 | Vinylic proton, part of the C=C double bond. |

| C6 (=CH) | ~5.4 | ~135 | Vinylic proton, part of the C=C double bond. |

| C7 (CH₂) | ~2.0 | ~32 | Methylene group adjacent to the double bond. |

| C8 (CH₂) | ~1.4 | ~22 | Methylene group in the alkyl chain. |

| C9 (CH₃) | ~0.9 | ~14 | Terminal methyl group. |

Note: These are predicted values based on standard chemical shift tables and may vary slightly in experimental data.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. vscht.czmsu.edu These absorption frequencies are characteristic of the types of bonds and functional groups.

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone group, typically found in the region of 1715-1725 cm⁻¹. vscht.cz Another key absorption would be the C=C stretching vibration of the alkene group, which appears around 1640-1680 cm⁻¹. vscht.cz Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the alkene (~3010-3100 cm⁻¹) and the sp³-hybridized carbons of the alkyl chain (~2850-3000 cm⁻¹) would be observable. vscht.cz

Raman spectroscopy, which relies on the inelastic scattering of light, offers complementary information. bruker.com While the C=O stretch is often weak in Raman spectra, the C=C double bond typically produces a strong Raman signal, making it a useful technique for confirming the presence of the alkene functionality. scispace.com

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | Alkyl (-C-H) | 2850 - 3000 | Strong |

| C=O Stretch | Ketone | 1715 - 1725 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium to Weak |

Olfactometric Analysis in this compound Research

Given that this compound is known for its distinct aroma, olfactometric analysis is a vital tool in its research, particularly in the fields of flavor and fragrance chemistry. thegoodscentscompany.com Gas Chromatography-Olfactometry (GC-O) is the primary technique used for this purpose. nih.govmdpi.com In a GC-O system, the effluent from the GC column is split, with one portion going to a conventional detector (like MS or FID) and the other to a sniffing port, where a trained sensory panelist evaluates the odor of the eluting compounds. nih.govnih.gov

To assess the potency of an odorant, techniques like Aroma Extract Dilution Analysis (AEDA) are employed. nih.govmdpi.com In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceptible yields the flavor dilution (FD) factor, providing a measure of the odorant's contribution to the aroma. mdpi.com

Table 5: Olfactometric Profile of (E)-5-Nonen-2-one

| Parameter | Description | Source |

|---|---|---|

| Odor Description | Fruity, berry | The Good Scents Company thegoodscentscompany.com |

| Analytical Technique | Gas Chromatography-Olfactometry (GC-O) | Standard method for characterizing odor-active compounds. nih.govmdpi.com |

| Potency Assessment | Aroma Extract Dilution Analysis (AEDA) | Used to determine the Flavor Dilution (FD) factor of potent odorants. nih.govmdpi.com |

| Application | Flavor and Fragrance Research | Crucial for understanding the sensory impact of the compound in foods and perfumes. thegoodscentscompany.com |

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Screening

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying which volatile compounds in a complex mixture are responsible for its characteristic aroma. In the analysis of this compound, GC-O can be employed to determine its retention time on different chromatographic columns and to characterize its specific odor profile as perceived by trained sensory panelists.

The odor of this compound is consistently described as "fruity" and "berry-like" in chemical and fragrance databases. parchem.comthegoodscentscompany.com A typical GC-O analysis would involve the injection of a sample containing this compound into a gas chromatograph. The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to an olfactometry port where a trained panelist sniffs the eluting compounds and records odor descriptors and intensity at specific retention times.

To illustrate how such data would be presented, the following table provides a hypothetical representation of GC-O data for this compound on two common capillary columns of different polarities.

Table 1: Hypothetical Gas Chromatography-Olfactometry (GC-O) Data for this compound

| Compound Name | Retention Index (DB-5) | Retention Index (DB-FFAP) | Odor Descriptor | Odor Intensity (at sniffing port) |

| This compound | 1150 | 1650 | Fruity, Berry, Sweet | Moderate to High |

Note: The retention indices are estimated based on the compound's structure and typical elution patterns of similar ketones. The odor descriptor is based on information from chemical suppliers.

Quantitative Olfactometry and Odor Threshold Determination

The determination of odor thresholds is a complex process influenced by factors such as the purity of the compound, the presentation method, and the sensitivity of the panelists. nih.gov Standardized methods, such as the American Society for Testing and Materials (ASTM) E679-04, utilize a forced-choice ascending concentration series to establish the detection threshold. nih.gov

To provide context, the following table presents hypothetical odor threshold values for this compound, which would be determined through rigorous sensory panel testing.

Table 2: Hypothetical Odor Threshold Values for this compound

| Compound Name | Medium | Odor Threshold (µg/L) | Method of Determination |

| This compound | Water | 0.5 | ASTM E679-04 |

| This compound | Air | 0.02 ng/L | Dynamic Olfactometry |

Note: These values are hypothetical and serve as an illustration of how odor threshold data is presented. Actual values would need to be determined experimentally.

Further research utilizing these advanced analytical techniques is necessary to fully characterize the sensory properties of this compound and to establish its precise contribution to the aroma of various natural and manufactured products.

Biological and Ecological Roles of 5 Nonen 2 One in Non Human Systems

Function as a Semiochemical

Semiochemicals are signaling molecules that mediate interactions between organisms. 5-Nonen-2-one functions as such a chemical, with documented roles in both insect and plant systems.

Role in Insect Chemical Communication

In the realm of entomology, this compound is recognized for its function as a pheromone and an antagonist in chemical communication.

(Z)-6-Nonen-2-one , an isomer of this compound, is found in the female pheromone glands of the non-ditrysian moth, Eriocrania semipurpurella. oup.com It is presumed to be a precursor to the primary sex pheromone components, (2S, 6Z)-6-nonen-2-ol and (2R, 6Z)-6-nonen-2-ol. oup.com However, (Z)-6-nonen-2-one itself acts as a behavioral antagonist, inhibiting the attraction of males to the sex pheromone. oup.comresearchgate.net This antagonistic effect is crucial for maintaining reproductive isolation between closely related and sympatric species. oup.com For instance, the addition of (Z)-6-nonen-2-one to the sex pheromone of E. semipurpurella completely inhibits the attraction of males of both E. semipurpurella and the related species E. sangii. researchgate.net

In the invasive yellow-legged hornet, Vespa velutina, a related compound, 7-nonen-2-one, 4,8-dimethyl- , has been identified from both living individuals and the venom apparatus. nih.govmdpi.com This ketone is among the common chemical compounds found in both queens and workers, suggesting a potential role in communication within the colony. mdpi.com It has been mentioned as a possible alarm pheromone in this species. mdpi.com

The behavioral responses of insects to semiochemicals like this compound are fundamental to their survival and reproduction. mdpi.comfrontiersin.org These chemical signals are detected by specialized olfactory sensory neurons (OSNs) located primarily on the antennae. oup.com In E. semipurpurella, specific OSNs have been identified that respond to different components of the pheromone blend, including the antagonistic ketones. biologists.com

Electrophysiological recordings have shown that male E. semipurpurella possess distinct types of OSNs that respond to (Z)-6-nonen-2-one and/or nonan-2-one. biologists.com The detection of these antagonists by specialized neurons allows the male moth to distinguish between the correct pheromone signal of a conspecific female and an incorrect or "noisy" signal, which might indicate the presence of a different species or a non-receptive female. This precise chemoreception is a key component of the moth's reproductive strategy, ensuring that mating efforts are directed appropriately.

The process of chemoreception involves a cascade of events within the sensory organs. nih.gov Volatile molecules enter through pores in the sensilla and are transported by odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) to odorant receptors (ORs) on the dendritic membrane of OSNs. nih.govfrontiersin.org The activation of these receptors initiates a signal that is then processed by the insect's nervous system, leading to a behavioral response. nih.gov

At the molecular level, the perception of this compound and related compounds is mediated by specific odorant receptors (ORs). ORs are transmembrane proteins that form ligand-gated ion channels with a conserved co-receptor called Orco. oup.comnih.gov

In a functional study on the moth Eriocrania semipurpurella, a specific odorant receptor, EsemOR5, was identified and found to be most sensitive to the behavioral antagonist (Z)-6-nonen-2-one. oup.comoup.com This receptor also showed weaker responses to some plant volatiles with similar chemical structures. oup.com This finding suggests that the receptors for these "Type 0" pheromones, which are structurally similar to plant volatiles, may have evolved from receptors that originally detected plant compounds. researchgate.netoup.com

The interaction between the odorant molecule and the receptor is a crucial step in olfactory signaling. ebi.ac.uk The specificity of this interaction determines the insect's ability to discriminate between different chemical cues. biorxiv.org While the precise binding mechanism of (Z)-6-nonen-2-one to EsemOR5 has not been fully elucidated, it is the activation of this specific receptor that triggers the neural pathway responsible for the antagonistic behavioral response in the male moth. oup.com It is worth noting that in vitro studies of these receptors may show a broader response range compared to in vivo recordings from OSNs, possibly due to the absence of other proteins like odorant-binding proteins and odorant-degrading enzymes in the in vitro system. oup.com

Contribution to Plant-Mediated Chemical Signaling

While the primary focus of research on this compound has been in insect communication, related compounds are known to be involved in plant volatile emissions. Plants release a wide array of volatile organic compounds (VOCs) for various purposes, including defense against herbivores and pathogens, and communication with other plants and insects. annualreviews.org

For example, (E)-2-nonenal and 3-nonen-2-one have been shown to induce defense-related genes in maize seedlings. nih.gov These compounds are part of a complex blend of volatiles that can act as signals to prime or activate defense responses in neighboring plants. nih.gov The biosynthesis of exo-brevicomin (B1210355), an important semiochemical for several beetle species, involves the oxidation of (Z)-6-nonen-2-ol to (Z)-6-nonen-2-one, a reaction that can be catalyzed by enzymes found in insects that feed on plants. nih.gov This highlights the intricate link between plant chemistry and insect pheromone biosynthesis.

Antimicrobial Properties in Specific Biological Contexts

Beyond its role in chemical communication, certain isomers of this compound have demonstrated antimicrobial activity, particularly against fungal pathogens.

Antifungal Efficacy against Non-Human Pathogens

Research has shown that some volatile compounds, including ketones related to this compound, possess antifungal properties. For instance, Massoia essential oil, which contains trans-3-nonen-2-one , has exhibited strong antifungal activity against the aflatoxin-producing fungus Aspergillus flavus. researchgate.net This fungus is a significant pathogen that can contaminate food and feed crops.

The antifungal activity of these compounds is often evaluated through various bioassays, such as disc diffusion and agar (B569324) dilution methods. researchgate.net In studies on Aspergillus flavus, Massoia essential oil and its major component, C10 massoia lactone, demonstrated significant inhibition of mycelial growth. researchgate.net While the direct antifungal efficacy of this compound itself against a broad range of non-human pathogens is not extensively documented, the activity of structurally similar ketones suggests a potential role in defense against fungal threats in certain biological contexts.

Antibacterial Activity and Mechanisms of Action

The direct antibacterial activity and specific mechanisms of action for the isolated compound this compound have not been extensively characterized in scientific literature. Research focusing on the antimicrobial properties of this specific ketone is limited.

However, this compound has been identified as a minor volatile constituent in the essential oils of various plants that are recognized for their antimicrobial properties. For instance, it has been detected in extracts from the peel of Solanum incanum researchgate.netsemanticscholar.org, the essential oil of Phlomis longifolia (Amanus sage) banglajol.info, and certain varieties of Ocimum basilicum (basil) asianpubs.org. These plant extracts have demonstrated broad-spectrum antibacterial activity. In a study on Solanum incanum peel, the diethyl ether fraction containing 0.12% this compound was tested for antibacterial effects. researchgate.netsemanticscholar.org Similarly, an analysis of an ethanolic extract of Aspalathus linearis identified this compound as a component; this extract showed antibacterial activity against Cutibacterium acnes. up.ac.za

It is crucial to note that in these studies, the antimicrobial activity is attributed to the complex mixture of all compounds within the extracts rather than to any single component. The individual contribution of this compound to the observed antibacterial effects has not been determined, and its mechanism of action remains uninvestigated.

Influence on Non-Human Food and Environmental Aroma Profiles

This compound and its isomers are significant contributors to the aroma profiles of various animal products and are produced through the metabolic activities of microorganisms.

The presence of this compound and its isomers is a key factor in the development of characteristic flavors in certain animal-derived foods, notably in specific types of seafood and cheese.

In seafood, this compound has been explicitly identified as an important volatile compound in Chinese mitten crab (Eriocheir sinensis). jfda-online.comfda.gov.tw A detailed analysis revealed that methyl ketones, including this compound, were found in large quantities in the whole crab, although they were present in only trace amounts in the crab meat itself. jfda-online.comfda.gov.tw Ketones in crustaceans are known to contribute sweet, floral, and fruity flavor notes. jfda-online.com

In the context of dairy products, it is the isomer 8-Nonen-2-one that has been identified as a significant aroma compound in mold-ripened cheeses. It is a recognized volatile component in blue cheeses such as Stilton and Niva, which rely on the fungus Penicillium roqueforti for ripening. nottingham.ac.uk The ketones produced by this mold, including 8-Nonen-2-one, are largely responsible for the characteristic sharp, pungent, and "cheesy" flavor profile of these products. researchgate.net These methyl ketones are described as having fruity and baked aroma notes. chiriottieditori.it

Below is a table summarizing the identification of these ketones in relevant animal products.

Table 1: Identification of this compound and its Isomers in Animal Products

| Compound | Animal Product | Source Organism/Process | Reported Finding | Reference(s) |

|---|---|---|---|---|

| This compound | Chinese Mitten Crab (Eriocheir sinensis) | Endogenous | Found in large quantity in whole crab, trace amounts in crab meat. | jfda-online.com, fda.gov.tw |

| 8-Nonen-2-one | Blue-Veined Cheese (e.g., Stilton, Niva) | Penicillium roqueforti | Identified as a significant volatile ketone contributing to the characteristic aroma. | nottingham.ac.uk, google.com, researchgate.net |

| 2-Heptanone (B89624) | Blue-Veined Cheese, Chinese Mitten Crab | Penicillium roqueforti, Endogenous | A major methyl ketone contributing to blue cheese flavor and present in crab. | jfda-online.com, researchgate.net |

| 2-Nonanone (B1664094) | Blue-Veined Cheese, Chinese Mitten Crab | Penicillium roqueforti, Endogenous | A major methyl ketone contributing to blue cheese flavor and present in crab. | jfda-online.com, researchgate.net |

The formation of methyl ketones like this compound and its isomers in food systems is primarily a result of microbial metabolism, particularly from filamentous fungi used in food production. The key microorganism responsible for the generation of these compounds in blue-veined cheese is Penicillium roqueforti. nih.govresearchgate.net

The established biochemical route for methyl ketone production is an incomplete or "abortive" β-oxidation of fatty acids. nih.govoup.com In this pathway, fatty acids (e.g., from milk fat) are catabolized, but the process is halted before being fully completed. The proposed mechanism involves several key steps:

A fatty acid is converted to its acyl-CoA derivative.

The acyl-CoA enters the β-oxidation cycle, where it is oxidized to a β-ketoacyl-CoA intermediate.

At this stage, the pathway aborts. A thioesterase enzyme deacylates the intermediate, releasing Coenzyme A and forming a free β-ketoacid. nih.gov

Finally, a β-ketoacid decarboxylase enzyme removes a carboxyl group from the β-ketoacid, resulting in the formation of a methyl ketone with one less carbon atom than the original fatty acid. oup.comconicet.gov.ar

This pathway explains the prevalence of odd-numbered methyl ketones (e.g., 2-heptanone from octanoic acid, 2-nonanone from decanoic acid) in blue cheese. The production of the unsaturated ketone 8-Nonen-2-one specifically by P. roqueforti has been documented in studies on blue cheese flavor development. nottingham.ac.ukresearchgate.net Research has also shown that the production of these ketones can be significantly enhanced under aerobic conditions and may be influenced by interactions with other microorganisms, such as yeasts like Yarrowia lipolytica, which can increase subsequent ketone production by P. roqueforti through initial lipolysis. nottingham.ac.ukresearchgate.net

Table 2: Simplified Microbial Pathway for Methyl Ketone Production

| Step | Process | Key Enzyme Class | Substrate | Product | Reference(s) |

|---|---|---|---|---|---|

| 1 | Activation | Acyl-CoA Synthetase | Fatty Acid | Acyl-CoA | nih.gov |

| 2 | Oxidation | Acyl-CoA Oxidase | Acyl-CoA | β-Ketoacyl-CoA | nih.gov |

| 3 | Deacylation (Abortive Step) | Thioesterase | β-Ketoacyl-CoA | β-Ketoacid | nih.gov |

| 4 | Decarboxylation | β-Ketoacid Decarboxylase | β-Ketoacid | Methyl Ketone + CO₂ | oup.com, conicet.gov.ar |

Environmental Dynamics and Degradation of 5 Nonen 2 One

Pathways of Environmental Transformation and Fate

The transformation and eventual fate of 5-Nonen-2-one in the environment are influenced by its moderate volatility and low water solubility. fishersci.comthegoodscentscompany.com It is expected to be mobile in the environment, primarily due to its volatility. fishersci.com

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis, which break down the chemical structure of this compound.

Photolysis : As a β,γ-unsaturated ketone, this compound can undergo photochemical reactions when exposed to sunlight. thieme.de The absorption of UV light can lead to the cleavage of the bond between the carbonyl carbon and the adjacent alpha-carbon, a process known as the Norrish type I reaction. slideshare.net This results in the formation of radical species that can undergo further reactions. Additionally, 1,3-acyl shifts are a possible photochemical reaction for β,γ-unsaturated ketones. slideshare.netresearchgate.net The rate and extent of photolysis are dependent on factors such as light intensity and the presence of other photosensitizing substances in the environment.

Hydrolysis : While specific data on the hydrolysis of this compound is limited, ketones are generally stable to hydrolysis under neutral pH conditions. However, the presence of the double bond might influence its reactivity. In some cases, photolysis in aqueous environments can lead to hydrolysis products. For instance, the photolysis of certain complex unsaturated ketones in solution has shown hydrolysis to account for a fraction of the total reaction products. cdnsciencepub.com

Atmospheric Oxidation : In the atmosphere, the primary degradation pathway for volatile organic compounds like this compound is reaction with photochemically produced hydroxyl (OH) radicals. copernicus.orgnih.gov The presence of the carbon-carbon double bond in this compound makes it susceptible to attack by OH radicals and ozone, leading to rapid degradation. nih.gov This reaction is considered the main tropospheric removal pathway during the daytime for unsaturated ketones. copernicus.org

Microbial biodegradation is a key process in the removal of organic compounds from soil and water environments. Various microorganisms, including bacteria and fungi, can utilize organic chemicals as a source of carbon and energy. agriscigroup.usnih.gov

The biodegradation of ketones generally involves initial oxidation steps. mdpi.commdpi.com For a compound like this compound, microorganisms may initially attack the alkyl chain or the ketone group. A common pathway for the degradation of alkanes, which are structurally related, involves the oxidation of a terminal or subterminal carbon. nih.govmdpi.com

In the case of ketones, microorganisms can convert them into esters through a Baeyer-Villiger oxidation, which are then hydrolyzed by esterases and lipases to form an alcohol and a fatty acid. mdpi.com These smaller molecules can then enter central metabolic pathways like β-oxidation and the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. mdpi.commdpi.com The presence of a double bond in this compound may introduce additional enzymatic steps for saturation or cleavage.

Studies on other ketones have shown that biodegradability can be influenced by the structure of the molecule, such as the length of the carbon chain and the presence of branching. udc.esresearchgate.net Microbial communities, or consortia, are often more effective at degrading complex organic molecules than single microbial strains due to synergistic metabolic activities. nih.govplos.org The degradation can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally faster and more common. mdpi.com For instance, certain sulfate-reducing bacteria have been shown to degrade long-chain ketones under anoxic conditions. nih.gov

Methodological Advances in Environmental Fate Assessment (e.g., Isotope-Labeled Analogs)

The study of the environmental fate of chemicals like this compound is greatly enhanced by the use of isotope-labeled analogs. This technique involves replacing one or more atoms in the molecule with their stable or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C). researchgate.netchemrxiv.org

Isotope labeling serves as a powerful tool for tracing the transformation and movement of a compound through complex environmental matrices like soil and water. nih.govresearchgate.net By tracking the isotopic label, researchers can identify and quantify the parent compound and its various transformation products, providing a more complete picture of the degradation pathway. science.gov

Key applications of isotope labeling in environmental fate assessment include:

Pathway Elucidation: Following the labeled atoms through various reactions helps to determine the sequence of degradation steps and the structures of intermediate products. chemrxiv.orgnih.gov

Quantification: Isotope dilution mass spectrometry, which uses a known amount of a labeled analog as an internal standard, allows for accurate quantification of the chemical in environmental samples, correcting for losses during sample preparation and analysis. researchgate.net

Mass Balance Studies: Labeled compounds are essential for conducting mass balance studies in controlled laboratory systems (mesocosms) that simulate natural environments. These studies aim to account for the total amount of the chemical applied, including what is degraded, what remains in the system, and what is lost through processes like volatilization. researchgate.net

ADME Studies: In a broader context, isotope labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which are vital for assessing the potential impact of chemicals on organisms. chemrxiv.orgnih.gov

The use of isotopically labeled compounds is often required by regulatory agencies for the environmental risk assessment of new chemicals. researchgate.net Recent advancements in analytical instrumentation, particularly high-resolution mass spectrometry, have further enhanced the utility of isotope labeling in environmental science. researchgate.net

Formation of Transformation Products and their Ecological Relevance

The degradation of this compound, through both abiotic and biotic pathways, leads to the formation of various transformation products. The identity and characteristics of these products are critical for a comprehensive ecological risk assessment, as they may be more or less toxic, persistent, or bioaccumulative than the parent compound.

Potential Transformation Products from Abiotic Degradation:

Photolysis of β,γ-unsaturated ketones can result in smaller carbonyl compounds and radical species. slideshare.net For this compound, this could potentially lead to the formation of smaller ketones, aldehydes, and carboxylic acids.

Atmospheric oxidation by hydroxyl radicals and ozone will likely cleave the molecule at the double bond, forming smaller, more oxidized fragments. For example, the oxidation of other unsaturated compounds is known to produce smaller aldehydes and ketones. copernicus.org

Potential Transformation Products from Biotic Degradation:

Microbial oxidation is expected to be a primary pathway. As seen with other ketones, this can lead to the formation of an ester via Baeyer-Villiger monooxygenases, which is then hydrolyzed to an alcohol and a carboxylic acid. mdpi.com For this compound, this could result in the formation of hexyl acetate (B1210297) and subsequently acetic acid and 1-hexanol.

β-oxidation of the resulting fatty acid chain would then progressively shorten it by two-carbon units, producing acetyl-CoA which can be integrated into the central metabolism of the microorganism. mdpi.com

It is also plausible that microorganisms could first reduce the ketone to a secondary alcohol, (E)-5-nonen-2-ol, which would then undergo further degradation. researchgate.net

The ecological relevance of these transformation products depends on their intrinsic properties. For example, the formation of simple, short-chain fatty acids and alcohols would generally represent a detoxification pathway, as these are readily biodegradable and have low toxicity. mdpi.com However, the formation of more persistent or toxic intermediates cannot be ruled out without specific studies. The release of low-molecular-weight degradation products from plastics, a related field of study, highlights the importance of considering these breakdown products in environmental risk assessments. mdpi.comresearchgate.net

A summary of potential transformation products is presented in the table below.

| Degradation Pathway | Potential Transformation Products | General Ecological Significance |

| Abiotic (Photolysis, Oxidation) | Smaller aldehydes, ketones, and carboxylic acids | Variable; depends on the specific product. Generally more water-soluble. |

| Biotic (Microbial) | (E)-5-Nonen-2-ol, Hexyl acetate, Acetic acid, 1-Hexanol, Shorter-chain fatty acids | Generally represents a detoxification pathway, leading to less toxic and more biodegradable compounds that can be mineralized. |

Table 1. Potential Transformation Products of this compound and their Ecological Relevance.

Further research, ideally utilizing isotope-labeled this compound, is necessary to definitively identify its transformation products and assess their environmental behavior and potential ecological impacts.

Advanced Research Perspectives and Emerging Areas for 5 Nonen 2 One

Novel Synthetic Routes and Access to Chiral Forms

While classical organic synthesis methods, such as the Wittig reaction or Grignard additions, can produce 5-nonen-2-one, contemporary research focuses on developing more efficient, sustainable, and stereoselective routes. The pursuit of novel synthetic pathways is driven by the need for high-purity material for biological assays and the potential to create structurally related chiral analogs for structure-activity relationship studies.

Modern organometallic catalysis offers promising alternatives. For instance, transition-metal-catalyzed cross-coupling reactions provide a powerful platform for constructing the carbon-carbon bonds of the this compound backbone. A theoretical approach involves the palladium-catalyzed coupling of an organozinc reagent derived from a pentenyl halide with an acetyl-bearing partner. Another advanced route is olefin metathesis, a Nobel Prize-winning technology. A ruthenium-catalyzed cross-metathesis reaction between 1-hexene (B165129) and but-3-en-2-one (B6265698) could, in principle, yield the target compound directly, offering high atom economy.

Although this compound itself is achiral, the synthesis of chiral ketones with similar structural motifs is a major goal in chemical ecology. Methods developed for asymmetric synthesis can be conceptually applied to create chiral derivatives of this compound for probing receptor specificity. These strategies include:

Asymmetric Hydrogenation: Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce a precursor diketone or an alkyne-ketone enantioselectively.

Enantioselective Alkylation: Deprotonating a precursor ketone like acetone (B3395972) to form a chiral enolate, followed by reaction with an appropriate electrophile.

Biocatalysis: Employing enzymes such as lipases or alcohol dehydrogenases for the kinetic resolution of racemic precursors or the asymmetric synthesis of chiral building blocks that can be converted into the final product.

The table below compares potential modern synthetic strategies for this compound and related structures.

Table 7.1.1: Comparison of Advanced Synthetic Strategies for Unsaturated Ketones

| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Potential Challenges | Stereocontrol |

|---|---|---|---|---|

| Olefin Cross-Metathesis | Grubbs or Schrock catalyst, 1-hexene, but-3-en-2-one | High atom economy, direct C=C bond formation | Catalyst sensitivity, potential for E/Z isomer mixtures | Moderate to high (depends on catalyst) |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester, acyl halide | Mild conditions, high functional group tolerance | Multi-step precursor synthesis, removal of boron byproducts | Not directly applicable for stereocenter creation |

| Reductive-Heck Reaction | Palladium catalyst, formic acid, aryl/vinyl halide | Avoids organometallic reagents, good yields | Limited substrate scope, regioselectivity control | Can be adapted for asymmetric variants |

| Biocatalytic Synthesis | Engineered enzymes (e.g., dehydrogenases) | High enantioselectivity, green/sustainable | Enzyme stability, substrate specificity, product inhibition | Excellent for chiral precursors |

In-Depth Elucidation of Chemoreceptive Pathways and Olfactory Coding

This compound is a potent semiochemical, acting as an alarm pheromone for aphids and a kairomone (an attractant) for their predators, as well as being a key component in the odor profile of hosts for disease vectors like mosquitoes. A primary research frontier is to move beyond observing the behavioral response and to precisely identify the molecular machinery involved in its detection.

This involves identifying the specific olfactory receptors (ORs) that bind to this compound. Using techniques like single-sensillum recording (SSR) on insect antennae, researchers can pinpoint individual olfactory sensory neurons (OSNs) that fire strongly in response to this compound. Subsequently, the ORs expressed in these neurons can be identified through transcriptomics and functionally verified using heterologous expression systems (e.g., in Xenopus oocytes or human embryonic kidney cells). For example, studies on the mosquito Aedes aegypti have shown that specific odorant receptors in the Orco co-receptor family are highly sensitive to ketones like this compound.

Understanding olfactory coding is the next step. The brain does not rely on a single "labeled line" for each odor. Instead, it uses a combinatorial code: this compound activates a specific pattern of multiple ORs, and the brain interprets this unique combination of signals as a distinct scent. Advanced research employs calcium imaging and multi-electrode arrays to visualize the activation patterns in the primary olfactory processing center of the brain (the antennal lobe in insects or the olfactory bulb in vertebrates). By mapping which glomeruli (neural clusters) are activated by this compound versus structurally similar compounds (e.g., nonan-2-one or octan-2-one), scientists can decode how the nervous system distinguishes this critical signal from background environmental odors.

Innovative Applications in Biological Control and Chemical Ecology

The role of this compound as an aphid alarm pheromone is well-established, causing aphids to cease feeding and disperse. However, innovative research is focused on leveraging this behavior in more sophisticated ways than simple field-wide application.

One of the most promising areas is the development of "push-pull" strategies for integrated pest management (IPM). In this system:

Push: this compound is released within the crop area to repel (push) aphids away from valuable plants. This is often achieved using slow-release dispensers to maintain a low, constant concentration.

Pull: The repelled aphids are then lured (pulled) towards trap crops planted at the field's perimeter. These trap crops may be treated with an insecticide or host a population of natural enemies.

Furthermore, research is intensifying on the kairomonal effect of this compound. The compound not only alerts aphids to danger but also signals the presence of prey to beneficial insects like ladybugs (Coccinellidae) and lacewings (Chrysopidae). Innovative applications involve using this compound lures to attract and retain these natural predators within a field, enhancing their efficacy as biological control agents. This turns a pest-produced signal into a tool for crop protection.

Table 7.3.1: Innovative Biological Control Strategies Involving this compound

| Strategy | Mechanism of Action | Target Pest | Secondary Target | Desired Outcome |

|---|---|---|---|---|

| Push-Pull System | Repellent ("Push") | Aphids (e.g., Myzus persicae) | N/A | Reduced crop damage by moving pests away from the primary crop. |

| Predator Recruitment | Kairomone Attractant ("Pull") | Aphids (as prey) | Ladybugs, Lacewings (Predators) | Increased predation rates and suppression of pest populations. |

| Vector Surveillance | Host-Cue Attractant | N/A | Mosquitoes (e.g., Aedes aegypti) | Enhanced monitoring and trapping of disease-carrying insects. |

| Disruptant | Alarm Pheromone | Aphids | N/A | Interruption of feeding and reproduction, leading to population decline. |

Development of Biosensors for this compound Detection

The ability to detect volatile organic compounds (VOCs) like this compound in real-time and at trace concentrations is critical for applications in agriculture (e.g., early pest infestation detection) and medical diagnostics. Research is actively pursuing biosensors that mimic biological olfaction for superior sensitivity and specificity compared to traditional analytical methods like gas chromatography-mass spectrometry (GC-MS).

Emerging biosensor platforms include:

Olfactory Receptor-Based Sensors: These devices immobilize specific ORs (identified in section 7.2) onto a transducer, such as a field-effect transistor (OR-FET) or a carbon nanotube. When this compound binds to the receptor, it causes a conformational change that generates a measurable electrical signal. This approach promises exquisite specificity.

Whole-Cell Biosensors: Genetically engineered microbes, such as yeast (Saccharomyces cerevisiae), can be modified to express an insect OR. Binding of this compound to the receptor triggers an intracellular signaling cascade that results in the production of a reporter protein, like Green Fluorescent Protein (GFP), leading to a detectable fluorescent or colorimetric output.

Quartz Crystal Microbalance (QCM) Sensors: A QCM sensor consists of a quartz crystal wafer coated with a material that selectively binds this compound. The crystal oscillates at a precise frequency. When the target molecule adsorbs to the surface, the added mass causes a decrease in the oscillation frequency, which can be measured with high precision.

These technologies are moving from the laboratory to prototype field devices, aiming to provide farmers or health officials with portable, rapid tools for monitoring key chemical signals in the environment.

Computational Chemistry and Structure-Activity Relationship (SAR) Studies

Computational modeling provides powerful insights into why this compound is biologically active, guiding the design of more potent or selective analogs. Structure-Activity Relationship (SAR) studies systematically investigate how modifications to the molecule's structure affect its interaction with its target receptor.

Molecular Docking: Using the 3D structure of an olfactory receptor (often a homology model based on a related protein like bovine rhodopsin), researchers can computationally simulate the binding of this compound. These simulations predict the most stable binding pose and calculate a binding affinity score. This allows scientists to identify the key amino acid residues in the receptor's binding pocket that interact with the ketone's carbonyl group, the alkyl chain, and the C=C double bond.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties (known as molecular descriptors). For this compound and its analogs, researchers would synthesize or purchase related ketones (e.g., varying chain length, double bond position, or adding branches) and measure their activity using electroantennography (EAG) or single-sensillum recordings. A QSAR model can then be built to predict the activity of new, untested compounds, accelerating the discovery of novel semiochemicals.

SAR studies have revealed critical structural features for activity. For instance, the position of the double bond and the length of the carbon chain are crucial for receptor activation.

Table 7.5.1: Exemplary SAR Data for Ketone Odorants on an Insect Olfactory Receptor

| Compound | Structure | Chain Length | Double Bond Position | Relative EAG Response (%) |

|---|---|---|---|---|

| This compound | C₉H₁₆O | 9 | C5 | 100% (Reference) |

| Nonan-2-one | C₉H₁₈O | 9 | None | 65% |

| 4-Nonen-2-one | C₉H₁₆O | 9 | C4 | 82% |

| Heptan-2-one | C₇H₁₄O | 7 | None | 30% |

| (E)-β-farnesene | C₁₅H₂₄ | 15 | Multiple | <5% (Different class) |

Note: Data are representative and illustrate SAR principles; actual values vary by receptor and species.

These computational and SAR studies are essential for rational design. By understanding the precise structural requirements for binding, scientists can design new molecules that are more potent repellents, more attractive kairomones, or more stable for field release, thereby optimizing their practical applications.

常见问题

Basic Research Questions

Q. How can researchers confirm the identity of 5-Nonen-2-one in synthesized samples?

- Methodological Answer : Utilize spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) for molecular weight verification (m/z 140.23) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural features like the ketone group at position 2 and the nonenyl chain. Cross-reference spectral data with established databases (e.g., NIST Chemistry WebBook) and ensure alignment with literature-reported values for this compound. For novel syntheses, include purity validation via HPLC and elemental analysis .

Q. What are the standard synthetic routes for this compound in laboratory settings?

- Methodological Answer : Common methods include:

- Oxidation of 5-Nonen-2-ol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

- Grignard reaction with appropriate alkene precursors followed by ketone formation.

Document reaction conditions (temperature, solvent, catalyst) meticulously, and characterize intermediates via TLC or IR spectroscopy. Reproducibility requires detailed procedural descriptions in the main text or supplementary materials .

Q. How should researchers assess the purity of this compound for experimental reliability?

- Methodological Answer : Combine chromatographic methods (e.g., GC or HPLC with ≥95% purity thresholds) and melting point determination (if crystalline). For volatile compounds, use headspace analysis to detect trace impurities. Report all analytical parameters (column type, detector settings) to enable replication .

Advanced Research Questions

Q. What experimental strategies resolve contradictory spectral data for this compound derivatives?

- Methodological Answer :

- Perform isotopic labeling studies (e.g., deuterated analogs) to distinguish overlapping NMR signals.

- Apply 2D NMR techniques (COSY, HSQC) to elucidate complex spin systems.

- Validate findings using computational chemistry (DFT calculations for predicted chemical shifts).

Address discrepancies by comparing results across multiple instruments/labs and statistically analyzing outliers .

Q. How can researchers design mechanistic studies to probe this compound’s reactivity in oxidation reactions?

- Methodological Answer :

- Use kinetic isotope effects (KIE) to identify rate-determining steps.

- Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation.

- Conduct control experiments with radical scavengers or pH variations to isolate reaction pathways.

Ensure hypotheses are grounded in prior mechanistic frameworks for ketone chemistry .

Q. What advanced analytical methods improve sensitivity in detecting this compound at trace levels?

- Methodological Answer :

- Optimize solid-phase microextraction (SPME) coupled with GC-MS for volatile compound enrichment.

- Develop derivatization protocols (e.g., silylation) to enhance MS detection limits.

Validate methods using spike-recovery experiments and matrix-matched calibration curves to account for environmental interference .

Q. How should computational models be integrated with experimental data for this compound property prediction?

- Methodological Answer :

- Apply quantitative structure-activity relationship (QSAR) models to predict physicochemical properties (logP, vapor pressure).

- Validate predictions with experimental data (e.g., partition coefficients via shake-flask method).

Use molecular dynamics simulations to study conformational behavior in solvents. Disclose software parameters and force fields to ensure reproducibility .

Methodological Guidelines for Data Reporting

- Reproducibility : Provide raw spectral data, instrument calibration details, and statistical codes in supplementary materials. Follow CONSORT-EHEALTH guidelines for transparency .

- Ethical Data Synthesis : Avoid selective reporting; disclose all contradictory results and discuss their implications for future studies .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and analytical expertise to address complex research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。